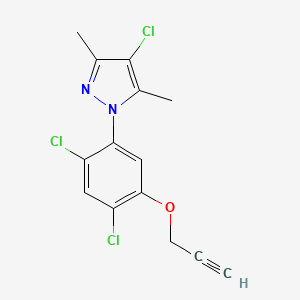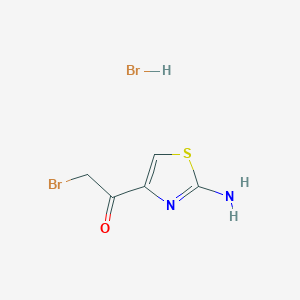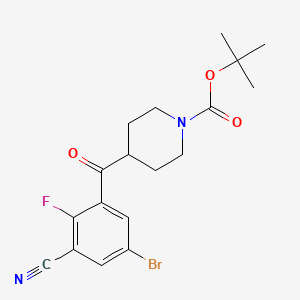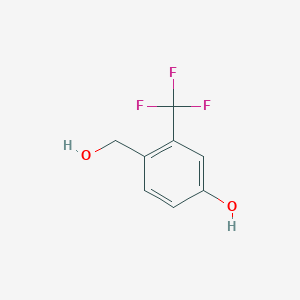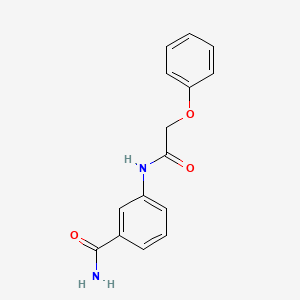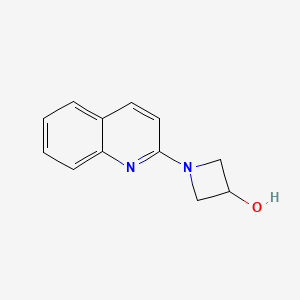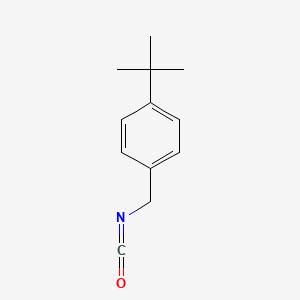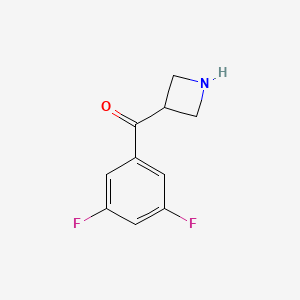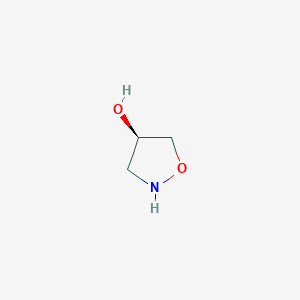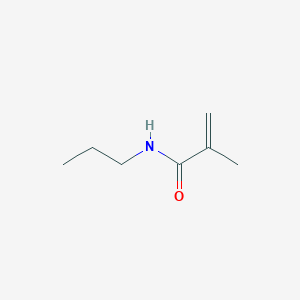
2-Propenamide, 2-methyl-N-propyl-
Descripción general
Descripción
2-Propenamide, 2-methyl-N-propyl- is a methacrylamide derivative with a propyl group attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propenamide, 2-methyl-N-propyl- can be synthesized through free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as potassium persulfate and crosslinkers like N,N’-methylenebisacrylamide . The RAFT polymerization method allows for better control over the molecular weight and distribution of the resulting polymer .
Industrial Production Methods
Industrial production of 2-Propenamide, 2-methyl-N-propyl- typically involves large-scale free radical polymerization in hydrocarbon solvents. This method ensures high yield and purity of the compound, making it suitable for various commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, 2-methyl-N-propyl- undergoes several types of chemical reactions, including:
Radical Polymerization: This is the primary reaction for synthesizing polymers from 2-Propenamide, 2-methyl-N-propyl-.
Cross-linking Reactions: The presence of the propyl group allows for cross-linking, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Initiators: Potassium persulfate is commonly used as an initiator in free radical polymerization.
Solvents: Hydrocarbon solvents like toluene are often used in the polymerization process.
Major Products
The major products formed from these reactions are polymers with enhanced mechanical properties and pH responsiveness, making them suitable for various applications .
Aplicaciones Científicas De Investigación
2-Propenamide, 2-methyl-N-propyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 2-methyl-N-propyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the propyl group enhances its reactivity and allows for the formation of stable polymers with specific properties. The molecular targets include the tertiary amine groups, which provide pH responsiveness and hydrophilicity to the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-dimethylamino)propyl methacrylamide: Known for its pH responsiveness and hydrophilicity.
N-(3-aminopropyl)methacrylamide hydrochloride: Used in the synthesis of polyampholytes.
N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Employed in bistable memory devices.
Uniqueness
2-Propenamide, 2-methyl-N-propyl- stands out due to its unique combination of reactivity and the ability to form stable polymers with enhanced mechanical properties and pH responsiveness. This makes it highly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
7370-89-0 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-methyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9) |
Clave InChI |
CCIDRBFZPRURMU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(=C)C |
Números CAS relacionados |
90522-12-6 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
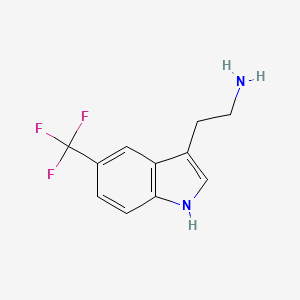
![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)
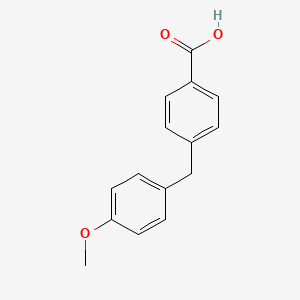
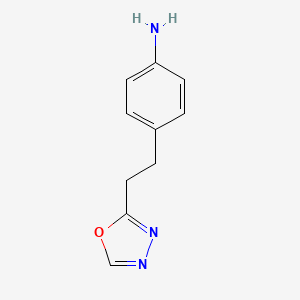
![2-Chloro(1,6]naphthyridine-3-carbonitrile](/img/structure/B8735250.png)
